4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Overview
Description
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO4. It is also known by its IUPAC name, 4,5-dihydroxy-1-methyl-2-piperidinecarboxylic acid . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of hydroxyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position.
Preparation Methods
The synthesis of 2-piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl- can be achieved through various synthetic routes. One common method involves the hydroxylation of 1-methylpiperidine-2-carboxylic acid using suitable oxidizing agents under controlled conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of catalysts, can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pipecolic acid:
Proline: An amino acid with a similar piperidine ring structure but with different functional groups.
Homoproline: A derivative of proline with an additional methylene group in the ring. The uniqueness of 2-piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8-3-6(10)5(9)2-4(8)7(11)12/h4-6,9-10H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORPREYJNTUAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(CC1C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956458 | |
Record name | 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35024-30-7, 162157-00-8 | |
Record name | Glabrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035024307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glabrin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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